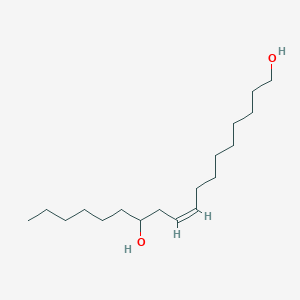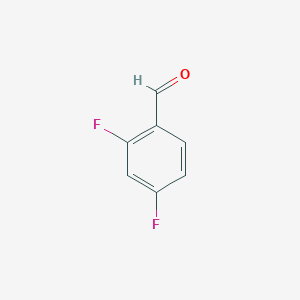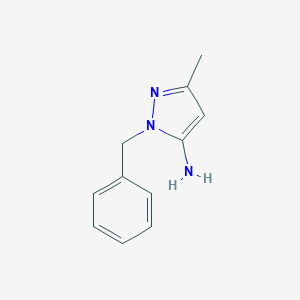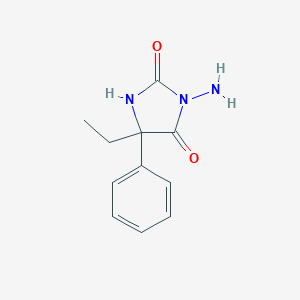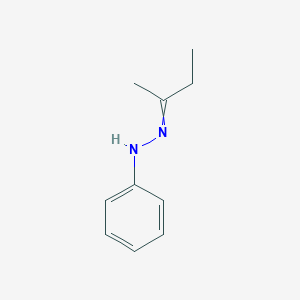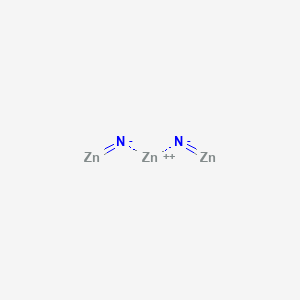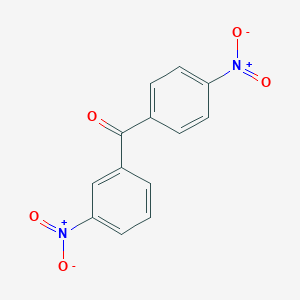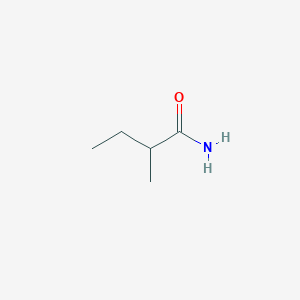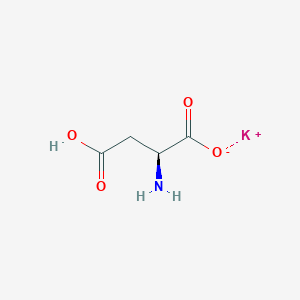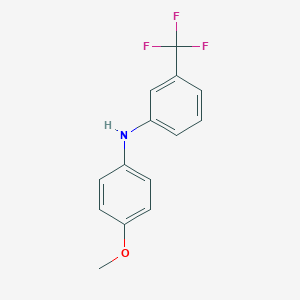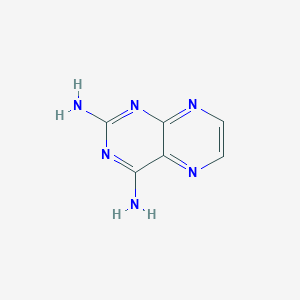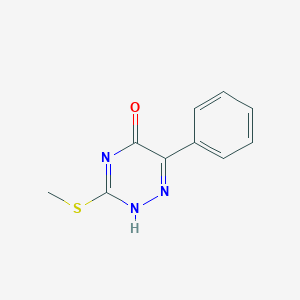
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one, also known as 3-MST, is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in pre-clinical studies.
作用機序
The mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in cancer cell proliferation and inflammation. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
Studies have shown that 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has no significant toxicity on normal cells, making it a potential candidate for cancer therapy. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been shown to reduce the levels of inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
実験室実験の利点と制限
The advantages of using 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one in lab experiments include its potential pharmacological properties, low toxicity on normal cells, and ease of synthesis. However, the limitations of using 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one include the lack of understanding of its mechanism of action and the need for further pre-clinical and clinical studies to determine its efficacy and safety.
将来の方向性
For research on 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one include further pre-clinical and clinical studies to determine its efficacy and safety in treating cancer and inflammatory diseases. Additionally, studies can be conducted to understand the mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one and to develop more potent analogs of the compound. Furthermore, studies can be conducted to determine the potential of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one in treating other diseases such as viral infections.
Conclusion
In conclusion, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has been synthesized using various methods and has shown no significant toxicity on normal cells. However, further pre-clinical and clinical studies are needed to determine its efficacy and safety in treating various diseases. Future research can focus on understanding the mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one and developing more potent analogs of the compound.
合成法
The synthesis of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been achieved using various methods, including the reaction of 3-amino-6-phenyl-1,2,4-triazin-5(2H)-one with methylthiol in the presence of a catalyst. Another method involves the reaction of 3-amino-6-phenyl-1,2,4-triazin-5(2H)-one with methylthioacetic acid in the presence of a dehydrating agent. The purity of the synthesized compound can be determined using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Studies have shown that 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown anti-inflammatory properties by inhibiting the production of inflammatory cytokines. The anti-microbial activity of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has also been demonstrated against various bacterial strains.
特性
CAS番号 |
1566-37-6 |
|---|---|
製品名 |
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one |
分子式 |
C10H9N3OS |
分子量 |
219.27 g/mol |
IUPAC名 |
3-methylsulfanyl-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-11-9(14)8(12-13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) |
InChIキー |
XHHHXWUBPUAMPZ-UHFFFAOYSA-N |
異性体SMILES |
CSC1=NC(=O)C(=NN1)C2=CC=CC=C2 |
SMILES |
CSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
正規SMILES |
CSC1=NC(=O)C(=NN1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



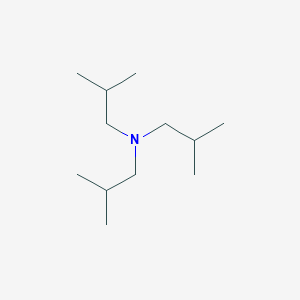
![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)

